molecular formula C16H12N4O3S B2865213 N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide CAS No. 392241-27-9

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2865213
CAS No.: 392241-27-9
M. Wt: 340.36
InChI Key: NJVADTGOLCQKSM-UHFFFAOYSA-N
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Description

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic 1,3,4-thiadiazole derivative designed for research applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is a privileged scaffold in pharmacology, known for its strong aromaticity and the presence of the =N-C-S- moiety, which facilitates diverse interactions with biological targets and contributes to low toxicity and high in vivo stability . This particular compound is of significant interest for investigating new antibacterial agents. Structural analogs within the 1,3,4-thiadiazole class have demonstrated potent efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus , with some derivatives showing activity that substantially surpasses standard antibiotics like ampicillin . The nitrobenzamide group in the structure is a key pharmacophore that can enhance binding affinity and may contribute to the compound's mechanism of action, potentially involving the inhibition of bacterial enzymes like MurB, a critical component in peptidoglycan synthesis . Beyond antimicrobial studies, this chemical holds value in oncological research. 1,3,4-Thiadiazole derivatives have shown promising cytotoxic properties against various human cancer cell lines, such as breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) . The mechanism of anticancer activity may involve the inhibition of specific enzymes like Focal Adhesion Kinase (FAK) or tubulin polymerization, leading to the suppression of tumor cell proliferation . Researchers can utilize this compound as a key intermediate or as a lead compound for developing novel therapeutic agents targeting infectious diseases and cancer.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-10-5-4-6-11(9-10)15-18-19-16(24-15)17-14(21)12-7-2-3-8-13(12)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVADTGOLCQKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N4O3SC_{16}H_{12}N_{4}O_{3}S. The compound consists of a thiadiazole ring substituted with a 3-methylphenyl group and a nitrobenzamide moiety. The presence of the thiadiazole structure is crucial as it is known for its ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole nucleus have shown potent activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound has demonstrated significant antibacterial efficacy:

  • Against Gram-positive bacteria: Effective against strains such as Staphylococcus aureus and Bacillus cereus.
  • Against Gram-negative bacteria: Limited effectiveness was noted; however, some derivatives exhibit activity against resistant strains of Helicobacter pylori.

The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported to be lower than those of standard antibiotics like ampicillin and streptomycin, indicating superior potency in some cases .

Antifungal Activity

Thiadiazole derivatives have also shown promise in antifungal applications. Studies indicate that compounds similar to this compound exhibit antifungal activity against pathogenic fungi such as Aspergillus niger and Candida albicans. The MIC values for these compounds often surpass those of traditional antifungal agents like fluconazole .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity: Thiadiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Disruption of Membrane Integrity: The compound may disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Interference with Nucleic Acid Synthesis: Some studies suggest that these compounds can interfere with DNA or RNA synthesis in microbes, further inhibiting their growth.

Case Studies and Research Findings

Several research articles provide insights into the biological activity of thiadiazole derivatives:

StudyFindings
Demonstrated significant antibacterial activity against multiple strains with lower MIC values than ampicillin.
Highlighted antifungal properties against Aspergillus species with promising MIC results compared to fluconazole.
Explored the synthesis and biological evaluation of related thiadiazole compounds showing enhanced antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Selected Analogs
Compound Name Thiadiazole Substituent Benzamide Substituent Melting Point (°C) Biological Activity Source
N-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide (Target) 5-(3-Methylphenyl) 2-Nitro Not reported Inferred antimicrobial potential -
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide () 5-(Ethylsulfanyl) 3-Nitro Not reported Unknown
4,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide () 5-(2-Methylpropyl) 2-Nitro, 4,5-dimethoxy Not reported Unknown
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-Chloro (thiazole core) 2,4-Difluoro Not reported PFOR enzyme inhibition
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () Triazole-benzothiazole hybrid 2-Nitro, 6-methoxy Not reported Moderate antimicrobial activity

Key Observations :

  • Substituent Position: The position of the nitro group (2-nitro vs. 3-nitro) on the benzamide ring significantly alters electronic properties.
  • Thiadiazole Modifications : The 3-methylphenyl group in the target compound may improve lipophilicity compared to ethylsulfanyl () or 2-methylpropyl () substituents, affecting membrane permeability in biological systems .
  • Hybrid Structures : Compounds like those in integrate triazole and benzothiazole moieties, which enhance antimicrobial activity due to synergistic effects, though the target compound lacks this complexity .

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., 4-chlorobenzyl in ) exhibit higher melting points (132–170°C) due to enhanced intermolecular forces . The target compound’s 3-methylphenyl group may lower its melting point compared to chlorinated analogs.
  • Solubility : Methoxy groups () improve aqueous solubility, whereas the nitro group in the target compound may reduce it, favoring organic solvents .

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